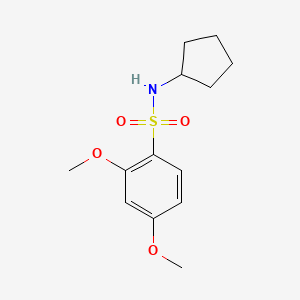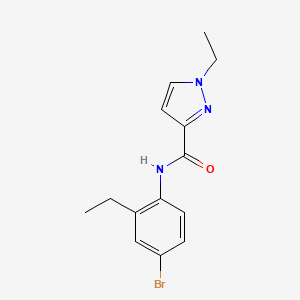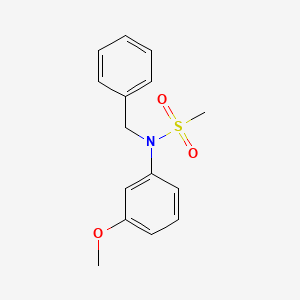
N-cyclopentyl-2,4-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2,4-dimethoxybenzenesulfonamide (CPDS) is a chemical compound that has been studied extensively for its potential use as a drug. CPDS is a sulfonamide derivative that has been shown to have a variety of biological effects, including anti-inflammatory and analgesic properties. In
Mécanisme D'action
The exact mechanism of action of N-cyclopentyl-2,4-dimethoxybenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation and pain. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, as well as other inflammatory molecules, such as cytokines. This compound has also been shown to reduce the activity of immune cells, such as macrophages and T cells. In addition, this compound has been shown to have analgesic properties, reducing the perception of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopentyl-2,4-dimethoxybenzenesulfonamide in lab experiments is its well-established synthesis method. This compound is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cells, such as liver cells, at high concentrations.
Orientations Futures
There are several future directions for research on N-cyclopentyl-2,4-dimethoxybenzenesulfonamide. One area of research could focus on the development of more potent and selective COX inhibitors based on the structure of this compound. Another area of research could focus on the potential use of this compound in the treatment of cancer, particularly in combination with other anti-cancer drugs. Finally, research could also focus on the potential use of this compound in the treatment of other inflammatory conditions, such as arthritis.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-2,4-dimethoxybenzenesulfonamide involves the reaction of cyclopentylamine with 2,4-dimethoxybenzenesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is purified using column chromatography.
Applications De Recherche Scientifique
N-cyclopentyl-2,4-dimethoxybenzenesulfonamide has been studied extensively for its potential use as a drug. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
N-cyclopentyl-2,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-17-11-7-8-13(12(9-11)18-2)19(15,16)14-10-5-3-4-6-10/h7-10,14H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQLWIQXBRJVBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827248 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-[2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ylamino)ethyl]benzenesulfonamide](/img/structure/B5415214.png)
![N-(4-{[1-methyl-3-oxo-3-(3-pyridinyl)-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5415217.png)

![N-[3-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5415233.png)
![N-3-pyridinyl-2-[4-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5415241.png)
![3-[{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5415249.png)
![N-[2-(benzyloxy)ethyl]-2-thiophenecarboxamide](/img/structure/B5415254.png)
![(3aS*,6aR*)-5-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-(pyridin-2-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5415257.png)
![5-[(3-fluorophenoxy)methyl]-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5415262.png)
![N-cyclopropyl-2-[4-(diphenylmethyl)-1-piperazinyl]acetamide](/img/structure/B5415268.png)
![2-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}isonicotinamide](/img/structure/B5415273.png)
![2-(5-chloro-2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B5415274.png)
![6-(2,2-dimethylmorpholin-4-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5415281.png)
